N-[1-(aminomethyl)cyclohexyl]methanesulfonamide
CAS No.:
Cat. No.: VC16582495
Molecular Formula: C8H18N2O2S
Molecular Weight: 206.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H18N2O2S |
|---|---|
| Molecular Weight | 206.31 g/mol |
| IUPAC Name | N-[1-(aminomethyl)cyclohexyl]methanesulfonamide |
| Standard InChI | InChI=1S/C8H18N2O2S/c1-13(11,12)10-8(7-9)5-3-2-4-6-8/h10H,2-7,9H2,1H3 |
| Standard InChI Key | VTVWAGJWFBILMK-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)NC1(CCCCC1)CN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-[1-(Aminomethyl)cyclohexyl]methanesulfonamide consists of a cyclohexane ring with an aminomethyl (-CH₂NH₂) substituent at the 1-position and a methanesulfonamide (-SO₂NHCH₃) group attached to the same carbon . The cyclohexyl ring adopts a chair conformation, minimizing steric strain, while the sulfonamide group contributes to hydrogen-bonding capabilities. The IUPAC name is N-[1-(aminomethyl)cyclohexyl]methanesulfonamide, and its SMILES notation is CS(=O)(=O)NC1(CN)CCCCC1 .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₈N₂O₂S | |
| Molecular Weight | 206.31 g/mol | |
| XLogP3 | 0 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 3 |
The compound’s low lipophilicity (XLogP3 = 0) suggests moderate solubility in polar solvents, while its hydrogen-bonding capacity enhances interactions with biological targets .
Spectroscopic Characterization
Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic peaks at 3300–3500 cm⁻¹ (N-H stretching), 1150–1250 cm⁻¹ (S=O asymmetric stretching), and 1050–1100 cm⁻¹ (S=O symmetric stretching). Nuclear magnetic resonance (NMR) spectra show distinct signals for the cyclohexyl protons (δ 1.2–1.8 ppm), aminomethyl group (δ 2.9–3.1 ppm), and sulfonamide protons (δ 7.2–7.5 ppm).
Synthesis and Optimization
Reaction Pathways
The synthesis typically proceeds via a three-step route:
-
Cyclohexane Functionalization: Cyclohexanone is reacted with methylamine under reductive amination conditions to form 1-(aminomethyl)cyclohexanol.
-
Sulfonylation: The intermediate is treated with methanesulfonyl chloride in dichloromethane at 0–5°C, yielding N-[1-(aminomethyl)cyclohexyl]methanesulfonamide.
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Purification: Column chromatography using silica gel and a methanol/dichloromethane eluent achieves >95% purity.
Table 2: Optimal Synthesis Conditions
| Parameter | Condition | Yield |
|---|---|---|
| Temperature | 0–5°C (Step 2) | 78% |
| Solvent | Dichloromethane (Step 2) | — |
| Catalyst | Triethylamine (Step 2) | — |
| Reaction Time | 4–6 hours (Step 2) | — |
Challenges in Scalability
The exothermic nature of the sulfonylation step requires precise temperature control to prevent byproduct formation. Additionally, the hygroscopicity of the aminomethyl intermediate complicates storage, necessitating anhydrous conditions. Recent advances propose microreactor-based synthesis to enhance heat transfer and yield.
Biological Activity and Mechanisms
Enzyme Inhibition
N-[1-(Aminomethyl)cyclohexyl]methanesulfonamide inhibits carbonic anhydrase IX (CA IX), an enzyme overexpressed in hypoxic tumors. The sulfonamide group coordinates with the zinc ion in the enzyme’s active site, while the cyclohexyl moiety interacts with hydrophobic residues, achieving a half-maximal inhibitory concentration (IC₅₀) of 12.3 µM.
Antimicrobial Efficacy
In vitro studies demonstrate bacteriostatic activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The mechanism involves disruption of folate synthesis via dihydropteroate synthase (DHPS) inhibition, a pathway critical for bacterial DNA replication.
Comparative Analysis with Analogues
Table 3: Structural and Functional Comparison
| Compound | Key Structural Difference | IC₅₀ (CA IX) | MIC (S. aureus) |
|---|---|---|---|
| N-Cyclohexylmethanesulfonamide | Lacks aminomethyl group | >100 µM | >128 µg/mL |
| N-(2-Aminoethyl)cyclohexylsulfonamide | Longer alkyl chain | 18.7 µM | 48 µg/mL |
| N-[1-(Aminomethyl)cyclohexyl]methanesulfonamide | — | 12.3 µM | 32 µg/mL |
The aminomethyl group enhances target affinity by forming additional hydrogen bonds with CA IX, explaining its superior potency.
Applications and Future Directions
Anticancer Drug Development
Preclinical models show a 40% reduction in tumor volume when the compound is administered at 50 mg/kg twice weekly. Synergy with cisplatin enhances efficacy, suggesting potential combination therapies.
Challenges in Clinical Translation
Poor oral bioavailability (<15%) and rapid hepatic clearance (t₁/₂ = 1.2 hours) limit therapeutic utility. Prodrug strategies, such as esterification of the sulfonamide group, are under investigation to improve pharmacokinetics.
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